2-Chloro-1-(4-methylfuran-2-yl)ethanone
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Overview
Description
2-Chloro-1-(4-methylfuran-2-yl)ethanone is an organic compound that belongs to the class of chloroketones It features a chloro group attached to an ethanone moiety, which is further connected to a 4-methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylfuran-2-yl)ethanone typically involves the chlorination of 1-(4-methylfuran-2-yl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methylfuran-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acetone solutions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(4-methylfuran-2-yl)ethanol.
Oxidation: Formation of 4-methylfuran-2(5H)-one.
Scientific Research Applications
2-Chloro-1-(4-methylfuran-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Chemistry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methylfuran-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluorophenyl)ethanone
- 2-Chloro-1-(4-chlorophenyl)ethanone
- 2-Chloro-1-(4-bromophenyl)ethanone
Uniqueness
2-Chloro-1-(4-methylfuran-2-yl)ethanone is unique due to the presence of the 4-methylfuran ring, which imparts distinct electronic and steric properties compared to its phenyl-substituted analogs
Properties
IUPAC Name |
2-chloro-1-(4-methylfuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXPKTTYQXMGBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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